![molecular formula C23H26FNO4 B1667193 3-fluoro-4-[[(2R)-2-hydroxy-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)acetyl]amino]benzoic acid CAS No. 262433-54-5](/img/structure/B1667193.png)
3-fluoro-4-[[(2R)-2-hydroxy-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)acetyl]amino]benzoic acid
Overview
Description
This compound is a small molecule and is classified as experimental . It has a chemical formula of C23H26FNO4 and an average weight of 399.4552 . It belongs to the class of organic compounds known as acylaminobenzoic acid and derivatives, which are derivatives of amino benzoic acid derivatives where the amine group is N-acylated .
Molecular Structure Analysis
The molecular structure of this compound includes a benzoic acid derivative where the amine group is N-acylated . It also contains a 2-naphthalenyl group and a tetramethyl group .Scientific Research Applications
Retinoic Acid Receptor (RAR) Agonist
BMS-270394 is a nuclear retinoic acid receptor (RARγ) agonist . RARs are part of the superfamily of steroid/thyroid hormone receptors and play a crucial role in the biological effects of retinoids, which are analogues of all-trans-retinoic acid .
Treatment of Acne
BMS-270394 is proposed for use in the oral treatment of acne . Acne is a common skin condition that occurs when hair follicles become plugged with oil and dead skin cells. It can cause whiteheads, blackheads, or pimples.
Prevention of Precancerous Lesions Progression
BMS-270394 is also proposed for use in the prevention of the progression of precancerous lesions in organ transplant patients . Organ transplant patients are at a higher risk of developing precancerous lesions due to immunosuppressive medications.
Lack of Hepatic Toxicity
RARγ agonists like BMS-270394 apparently lack the hepatic toxicity associated with the systemic use of nonselective retinoids . This makes it a safer option for patients who are at risk of liver damage.
Synthesis Process
The synthesis of BMS-270394 includes an enantioselective reduction of r-ketoacid to the corresponding chiral r-hydroxy acid using a NaBH4/L-tartaric acid mixture . This process is crucial in the production of BMS-270394.
Hydrolysis Process
The synthesis of BMS-270394 also involves a racemization-free hydrolysis process . This process is important in maintaining the chiral purity of the compound.
Biomimetic Catalytic Transformation
BMS-270394 is involved in biomimetic catalytic transformation . This process is important in the field of green chemistry, which aims to reduce the environmental impact of chemical processes.
Retinobenzoic Acids Class
BMS-270394 belongs to a class of retinobenzoic acids (arotinoids) that specifically activate the RARγ subtype . This class of compounds has potential applications in various fields of medicine due to their selective activation of RARγ.
Future Directions
Mechanism of Action
Target of Action
BMS-270394, also known as ®-3-fluoro-4-(2-hydroxy-2-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)acetamido)benzoic acid, is a nuclear retinoic acid receptor (RARγ) agonist . The primary target of BMS-270394 is the RARγ subtype , which is one of the three main RAR isoforms, including RARα, RARβ, and RARγ .
Mode of Action
BMS-270394 interacts with its target, the RARγ receptor, by forming a hydrogen bond with the Met-272 sulfur atom . This interaction activates the RARγ receptor, which then selectively regulates gene expression . The active enantiomer, BMS-270394, adopts a conformation close to an energy minimum, which accounts for its biological activity .
Biochemical Pathways
The activation of the RARγ receptor by BMS-270394 influences the transcription of target genes in a ligand-dependent manner . This process plays a crucial role in the growth and differentiation of cells, leading to the acquisition of mature cell functions .
Result of Action
The activation of the RARγ receptor by BMS-270394 leads to the selective regulation of gene expression . This can influence various biological processes, including cell growth, differentiation, and homeostasis . BMS-270394 is proposed for use in the oral treatment of acne and in the prevention of the progression of precancerous lesions in organ transplant patients .
Action Environment
The action of BMS-270394 can be influenced by various environmental factors. For instance, the chiral environment generated by the target can lead to differences in the pharmacological activity of enantiomers . The active enantiomer, BMS-270394, is able to adopt a conformation close to an energy minimum in the chiral environment, which accounts for its biological activity .
properties
IUPAC Name |
3-fluoro-4-[[(2R)-2-hydroxy-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)acetyl]amino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FNO4/c1-22(2)9-10-23(3,4)16-11-13(5-7-15(16)22)19(26)20(27)25-18-8-6-14(21(28)29)12-17(18)24/h5-8,11-12,19,26H,9-10H2,1-4H3,(H,25,27)(H,28,29)/t19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AANFHDFOMFRLLR-LJQANCHMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C2=C1C=CC(=C2)C(C(=O)NC3=C(C=C(C=C3)C(=O)O)F)O)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CCC(C2=C1C=CC(=C2)[C@H](C(=O)NC3=C(C=C(C=C3)C(=O)O)F)O)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-4-[[(2R)-2-hydroxy-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)acetyl]amino]benzoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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